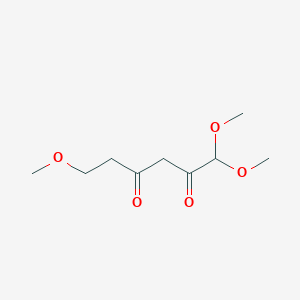
1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine is an organic compound with a unique structure that combines a cyclopropane ring with a tetrahydropyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine typically involves the reaction of tetrahydropyran derivatives with cyclopropane intermediates. One common method involves the use of tetrahydropyran-4-methanol as a starting material, which is then reacted with cyclopropanecarboxylic acid derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Wirkmechanismus
The mechanism of action of 1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine hydrochloride: Similar structure but with a piperidine ring instead of a cyclopropane ring.
4-(Aminomethyl)tetrahydro-2H-pyran: Contains a tetrahydropyran ring with an aminomethyl group.
Uniqueness
1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a tetrahydropyran moiety. This structural feature imparts specific chemical properties and reactivity, making it valuable for various applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-(oxan-4-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H17NO/c10-9(3-4-9)7-8-1-5-11-6-2-8/h8H,1-7,10H2 |
InChI-Schlüssel |
FGZFNQLYYXQMSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CC2(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B13637029.png)
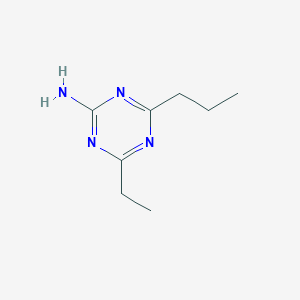


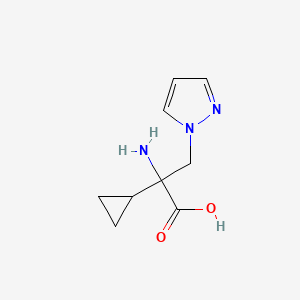
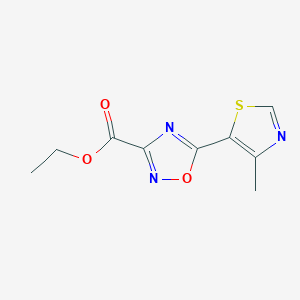
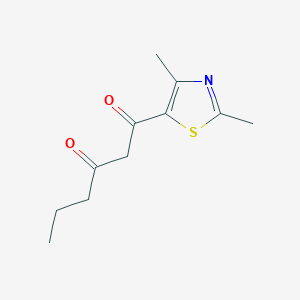
![Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13637056.png)
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13637060.png)
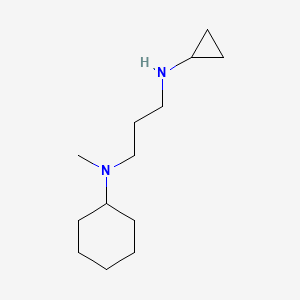
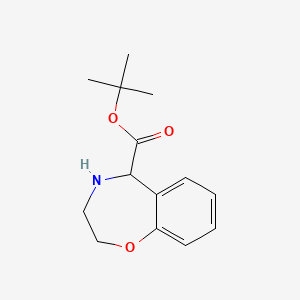
![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)
